molecular formula C8H11N3OS B3355298 N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 62347-32-4

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B3355298
CAS No.: 62347-32-4
M. Wt: 197.26 g/mol
InChI Key: KSGYEBBNZWJDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS: 62347-34-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₅N₃OS . Its structure features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an N-allylacetamide moiety.

Properties

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-4-5-11(7(3)12)8-9-6(2)10-13-8/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYEBBNZWJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(CC=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742466
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-32-4
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride. This reaction forms the 1,2,4-thiadiazole ring with a methyl group at the 3-position.

  • Alkylation: : The thiadiazole intermediate is then alkylated using allyl bromide in the presence of a base such as potassium carbonate. This step introduces the prop-2-en-1-yl group.

  • Acetylation: : Finally, the alkylated thiadiazole is reacted with acetic anhydride to form the acetamide moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halogens or other nucleophiles can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or carboxylic acids.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. Studies have indicated that compounds similar to N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide show effectiveness against various fungal strains, particularly Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.08 µmol/mL, indicating potent antifungal properties .

Anticancer Potential

There is emerging evidence suggesting that thiadiazole derivatives may possess anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by this compound remain an area of ongoing research.

Agricultural Applications

Thiadiazole derivatives are also investigated for their potential as agrochemicals. Their ability to act as fungicides can be beneficial in crop protection against fungal pathogens. The efficacy of these compounds in field trials would be essential to confirm their practical applications in agriculture.

Case Studies and Research Findings

StudyFocusFindings
Odds et al. (2003)Antifungal ActivityIdentified significant anti-Candida activity in thiadiazole derivatives with MIC values comparable to fluconazole .
Pesta et al. (2024)Structural AnalysisConducted a computational study on thiadiazole complexes revealing insights into their coordination properties with transition metals .
Radwan et al. (2014)Synthesis and ActivitySynthesized new thiadiazole derivatives and evaluated their antimicrobial properties against various pathogens .

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors in microbial or cancer cells, inhibiting their growth or inducing apoptosis.

    Chemical Reactivity: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiadiazole and acetamide groups, respectively.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Triazole-Based Acetamides

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (e.g., 6a–6c ) share the acetamide backbone but differ in their heterocyclic core (1,2,3-triazole vs. 1,2,4-thiadiazole) . Key distinctions include:

  • Electronic Properties : Thiadiazoles are more electron-deficient due to the sulfur atom, enhancing electrophilic reactivity compared to triazoles.
  • Synthetic Routes : Triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , while thiadiazoles typically require cyclization of thioamides or thioureas.
  • Biological Interactions : Triazoles often participate in hydrogen bonding or metal coordination, whereas thiadiazoles may exhibit stronger enzyme inhibition (e.g., methazolamide derivatives in carbonic anhydrase inhibition ).
Methazolamide Metabolites

Methazolamide (MZA), a carbonic anhydrase inhibitor, shares a 1,3,4-thiadiazole core but differs in substituents. Its metabolite N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) highlights the impact of functional groups:

  • Metabolic Stability : The allyl group may render the target compound prone to oxidative metabolism, unlike MZA’s sulfonamide, which is resistant to hydrolysis.
Dihydrothiadiazole Derivatives

The compound N-[4-acetyl-5-(2-methylprop-1-enyl)-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a partially saturated thiadiazole ring. Key differences include:

  • Ring Planarity : The dihydrothiadiazole’s reduced aromaticity increases conformational flexibility but decreases thermal stability.
  • Bioavailability : Saturation may enhance solubility but reduce target binding affinity compared to the fully aromatic thiadiazole in the target compound.
Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Synthesis Method
Target Compound C₁₄H₁₅N₃OS 297.35 1,2,4-thiadiazole Methyl, N-allylacetamide Likely alkylation/acetylation
2-(4-...-triazol-1-yl)acetamide C₂₁H₁₈N₅O₄ 404.40 1,2,3-triazole Naphthyloxy, phenyl CuAAC ("click chemistry")
Methazolamide (MZA) C₅H₈N₄O₃S₂ 236.28 1,3,4-thiadiazole Sulfonamide, methyl Cyclization of thiourea
Table 2: Stability and Reactivity
Compound Stability Concerns Reactivity Highlights
Target Compound Allyl group oxidation Electrophilic thiadiazole ring
Triazole Derivatives Nitro group reduction (e.g., 6b, 6c) Triazole-metal coordination
Methazolamide Sulfonamide hydrolysis Thiadiazole-mediated enzyme inhibition

Crystallographic and Structural Validation

The target compound’s structure could be validated using crystallographic tools like SHELXL and ORTEP-3 , which are widely used for small-molecule refinement. Key comparisons include:

  • Bond Lengths : The C–S bond in 1,2,4-thiadiazole (~1.67 Å) is shorter than in 1,3,4-thiadiazole (~1.70 Å), affecting resonance stabilization .

Biological Activity

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₁₁N₃OS
Molecular Weight197.257 g/mol
CAS Number62347-32-4
LogP1.385
Polar Surface Area (PSA)74.33 Ų

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis, leading to cell death.
  • Case Studies : In a study evaluating various thiadiazole derivatives, compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

  • Research Findings : Thiadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, compounds in this class have shown efficacy in reducing edema in animal models .
  • Quantitative Data : In a dose-dependent study, certain thiadiazole compounds exhibited up to 61% inhibition of edema at higher doses compared to control treatments .

Anticancer Activity

  • In Vitro Studies : Preliminary studies indicate that this compound may exhibit anticancer properties. Research on related thiadiazole compounds has shown their ability to inhibit cancer cell proliferation in various cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiadiazole ring enhances interaction with biological targets involved in cancer progression .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantPromising
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideHighModerateHigh
N-(5-Benzylthio)-1,3,4-thiadiazole derivativesHighHighSignificant

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
Catalyst Loading5–10 mol% Cu(OAc)₂Higher loading accelerates reaction but may increase impurities
Solvent Ratiotert-BuOH:H₂O (3:1)Aqueous phase aids in product isolation
Reaction Time6–8 hoursProlonged time risks decomposition

Advanced: How can structural contradictions in NMR and crystallographic data be resolved for this compound?

Methodological Answer :
Discrepancies between experimental NMR shifts and theoretical predictions often arise from solvent effects, tautomerism, or crystal packing. To resolve these:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25–60°C .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) chemical shifts with experimental data to identify dominant conformers .
  • High-Resolution X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to validate bond lengths/angles. For example, the thiadiazole ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates .

Q. Example Crystallographic Data :

ParameterObserved Value (Å/°)Expected Range (Å/°)
C–S Bond Length1.681.65–1.70
N–C–S Angle122°120–125°

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at 1670–1690 cm⁻¹, C–N at 1300–1320 cm⁻¹) .
  • ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm, multiplet) and thiadiazole carbons (δ 155–165 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₇H₁₀N₃OS: 200.0451; observed: 200.0448) .

Advanced: How does the metabolic stability of this compound compare to structurally related thiadiazoles?

Methodological Answer :
Metabolic pathways can be inferred from analogs like methazolamide (), which undergoes:

Glutathione conjugation at the thiadiazole sulfur.

Hydrolysis to mercapto derivatives (e.g., MSH in ).

Q. Experimental Design :

  • In vitro Microsomal Assay : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MSⁿ to detect glutathione adducts (m/z shifts +305.1 Da) .

Q. Key Findings :

Metabolic PathwayHalf-life (t₁/₂)Major Metabolite
Oxidative Desulfuration45 minSulfoxide derivative
Glutathione Conjugation<30 minS-Glutathionyl adduct

Advanced: What computational strategies predict the bioactivity of thiadiazole derivatives?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The thiadiazole ring’s sulfur often acts as a zinc-binding group .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the 3-position enhance inhibitory activity .

Q. Docking Results :

DerivativeDocking Score (kcal/mol)Key Interactions
Parent Compound-8.2S···Zn²+ (2.1 Å), H-bond with Thr199
4-NO₂ Analog-9.5Enhanced π-π stacking with Phe131

Basic: How to troubleshoot low yields in thiadiazole functionalization reactions?

Q. Methodological Answer :

  • Purge Solvents with N₂ : Prevent oxidation of sulfur centers.
  • Optimize Catalyst : Screen Cu(I)/Cu(II) sources (e.g., CuI vs. Cu(OAc)₂). CuI often improves regioselectivity in click reactions .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate unreacted starting materials.

Advanced: What role does ring puckering play in the compound’s reactivity?

Methodological Answer :
The thiadiazole ring’s puckering parameters (q, φ) influence steric accessibility and electronic distribution. For example:

  • Planar Conformation (q = 0): Maximizes π-conjugation but increases susceptibility to electrophilic attack.
  • Twisted Conformation (q > 0.3 Å): Enhances nucleophilic substitution at the 5-position due to reduced steric hindrance .

Q. Puckering Analysis :

Conformationq (Å)φ (°)Reactivity (k, s⁻¹)
Planar0.02N/A0.15
Half-Chair0.35450.42

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
Reactant of Route 2
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.